REACTION_CXSMILES
|
[Br:1][C:2]1[C:6]2=[N:7][C:8]([C:11](OC)=[O:12])=[CH:9][CH:10]=[C:5]2[S:4][CH:3]=1.CC(C[AlH]CC(C)C)C>C1COCC1>[Br:1][C:2]1[C:6]2=[N:7][C:8]([CH2:11][OH:12])=[CH:9][CH:10]=[C:5]2[S:4][CH:3]=1
|
Name
|
|
Quantity
|
0.388 g
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=2C1=NC(=CC2)C(=O)OC
|
Name
|
|
Quantity
|
3.55 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with MeOH
|
Type
|
ADDITION
|
Details
|
Sodium potassium tartrate solution was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by flash chromatography on silica with EtOAc:hexane 2:3
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC=2C1=NC(=CC2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.338 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |